molecular formula C15H10Br3ClO2 B2989289 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate CAS No. 331461-40-6

2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate

Cat. No.: B2989289
CAS No.: 331461-40-6
M. Wt: 497.41
InChI Key: QZPLJNHCVKVRSA-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate is an organic compound with the molecular formula C15H10Br3ClO2 and a molecular weight of 497.4037 g/mol . This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine) and methyl groups attached to a phenyl ring, making it a highly substituted aromatic ester.

Chemical Reactions Analysis

2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple halogen atoms enhances its binding affinity to these targets, potentially leading to inhibitory or stimulatory effects . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with cellular membranes and proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,4,6-tribromo-3,5-dimethylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br3ClO2/c1-7-11(16)8(2)13(18)14(12(7)17)21-15(20)9-3-5-10(19)6-4-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPLJNHCVKVRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC(=O)C2=CC=C(C=C2)Cl)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br3ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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